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Compound of Interest

Compound Name: SM-21 maleate

Cat. No.: B15618749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SM-21 maleate, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a

potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] This compound has garnered

significant interest within the research community for its notable analgesic and nootropic

properties, acting as a presynaptic cholinergic modulator to increase acetylcholine release at

central muscarinic synapses.[1][2] This technical guide provides a comprehensive overview of

the synthesis of SM-21 maleate, its chemical structure, and its interaction with the σ2 receptor.

Detailed experimental protocols, quantitative data, and visual diagrams of the relevant

biological pathways and experimental workflows are presented to facilitate further research and

development.

Chemical Structure and Properties
The chemical structure of SM-21 maleate consists of a tropane scaffold esterified with 2-(4-

chlorophenoxy)butanoic acid, complexed with maleic acid.

Chemical Name: (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate[2]

Molecular Formula: C₁₈H₂₄ClNO₃·C₄H₄O₄[1]

Molecular Weight: 453.92 g/mol [1]
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CAS Number: 155059-42-0[1]

Physicochemical Properties
Property Value Reference

Purity ≥98% (HPLC) [1][2]

Solubility Soluble to 25 mM in water [1]

Storage Store at room temperature [1]

Pharmacological Data
Parameter Value Receptor Reference

Kᵢ 67 nM Sigma-2 (σ₂)

Synthesis of SM-21 Maleate
The synthesis of SM-21 maleate is a two-step process involving the preparation of the key

intermediate, 2-(4-chlorophenoxy)butanoic acid, followed by its esterification with tropine and

subsequent salt formation with maleic acid.

Experimental Protocol: Synthesis of 2-(4-
chlorophenoxy)butanoic acid
This protocol is based on the Williamson ether synthesis.

Materials:

4-chlorophenol

Ethyl 2-bromobutanoate

Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF)

Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

To a solution of 4-chlorophenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C

under an inert atmosphere.

Stir the mixture at room temperature for 30 minutes.

Add ethyl 2-bromobutanoate dropwise to the reaction mixture and stir at room temperature

overnight.

Quench the reaction with water and extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under

reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.

Hydrolyze the crude ester by refluxing with a solution of NaOH in aqueous ethanol.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature

and remove the ethanol under reduced pressure.

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

Acidify the aqueous layer with concentrated HCl to precipitate the 2-(4-

chlorophenoxy)butanoic acid.

Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired

product.

Experimental Protocol: Synthesis of (±)-Tropanyl 2-(4-
chlorophenoxy)butanoate (SM-21) and its Maleate Salt
This protocol utilizes a carbodiimide-mediated esterification.
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Materials:

2-(4-chlorophenoxy)butanoic acid

Tropine

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Maleic acid

Ethanol

Diethyl ether

Procedure:

Dissolve 2-(4-chlorophenoxy)butanoic acid, tropine, and a catalytic amount of DMAP in

anhydrous DCM under an inert atmosphere.

Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to

obtain the crude (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (SM-21 free base).

Purify the crude product by column chromatography on silica gel.

For the maleate salt formation, dissolve the purified SM-21 free base in ethanol.

Add a solution of maleic acid in ethanol to the SM-21 solution.
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Stir the mixture until a precipitate forms.

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain SM-21
maleate.

Spectroscopic Characterization
While SM-21 maleate is commercially available and its identity is well-established, detailed

experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are not

readily available in the public domain. Researchers are advised to perform their own

characterization upon synthesis or acquisition.

Biological Activity and Signaling Pathway
SM-21 is a selective antagonist of the sigma-2 (σ₂) receptor. The σ₂ receptor, now identified as

TMEM97, is involved in various cellular processes, and its modulation can impact neuronal

signaling. The antagonistic action of SM-21 at the σ₂ receptor is believed to underlie its

therapeutic effects.

Proposed Sigma-2 Receptor Signaling Pathway
The following diagram illustrates a proposed signaling pathway involving the σ₂ receptor and its

modulation by an antagonist like SM-21, leading to downstream effects on neuronal growth and

survival.
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Caption: Proposed signaling pathway of the σ₂ receptor and its modulation by SM-21.

Experimental Workflow: Competitive Radioligand
Binding Assay
To determine the binding affinity (Kᵢ) of SM-21 for the σ₂ receptor, a competitive radioligand

binding assay is typically performed. The following diagram outlines the general workflow for

such an experiment.
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion
SM-21 maleate is a valuable pharmacological tool for studying the function of the sigma-2

receptor. Its synthesis is achievable through standard organic chemistry techniques. This guide

provides the necessary foundational information for researchers to synthesize, characterize,

and utilize SM-21 maleate in their studies. Further investigation into the detailed molecular

interactions and downstream signaling events modulated by SM-21 will continue to be an

important area of research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

